molecular formula C15H22N2O6S2 B14767452 1-Sulfobutyl-3-methylimidazolium toluenesulfonate

1-Sulfobutyl-3-methylimidazolium toluenesulfonate

Cat. No.: B14767452
M. Wt: 390.5 g/mol
InChI Key: ASBZQCKABCDHHE-UHFFFAOYSA-N
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Description

1-Sulfobutyl-3-methylimidazolium toluenesulfonate is an acidic-functionalized ionic liquid of interest in various scientific research applications. This compound is characterized by its dual anionic and cationic structure, which provides unique properties for specialized chemical processes. Researchers investigate this ionic liquid primarily in the field of corrosion science. Studies have shown that it, along with similar acidic ionic liquids, can influence the corrosion behavior of metallic materials like iron, nickel, and 304 stainless steel. The corrosion process in these contexts is typically controlled by charge transfer, with the toluenesulfonate (OTs-) anion exhibiting a different, and often less severe, effect on corrosion rates compared to other anions like bisulfate (HSO4-) . Beyond corrosion studies, sulfonated ionic liquids are valuable in synthetic chemistry. They can serve as catalysts or solvents in key steps for synthesizing pharmaceutical intermediates and pesticides . Their application is also explored in electrochemical sensing and the preparation of novel functional materials . The product is provided for laboratory research and development purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H22N2O6S2

Molecular Weight

390.5 g/mol

IUPAC Name

4-methylbenzenesulfonate;4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid

InChI

InChI=1S/C8H14N2O3S.C7H8O3S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8H,2-4,7H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

ASBZQCKABCDHHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN(C=C1)CCCCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Sulfobutyl-3-methylimidazolium p-Toluenesulfonate typically involves the reaction between methylimidazole and a sulfonic acid derivative. One common method includes the following steps :

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Esterification of Tributyl Citrate (TBC)

[BsMIM]PTSA serves as a catalyst for esterification between citric acid and n-butanol. Key parameters optimized via Box-Behnken design include:

VariableOptimized ValueImpact on Yield
Reaction Time5.5 hMaximizes conversion
n-Butanol:Citric Acid Ratio5.2:1Ensures stoichiometric balance
Temperature120°CAccelerates kinetics
Catalyst Loading6.6 wt%Balances activity and cost

Under these conditions, 92.9% TBC yield is achieved, with the catalyst recyclable for four cycles without significant loss in activity .

Mechanistic Role

  • Acid Catalysis : The sulfonic acid moiety donates protons, facilitating nucleophilic attack by alcohols on carbonyl groups.

  • Ionic Stabilization : The ionic liquid stabilizes transition states via electrostatic interactions, reducing activation energy .

Comparative Performance with Analogues

[BsMIM]PTSA outperforms structurally similar BAILs in esterification due to its tailored acidity and hydrophobic stabilization.

BAILAnionTBC Yield (%)Recyclability
[BsMIM]PTSAp-Toluenesulfonate92.94 cycles
[C3SO3HMIM][HSO4]Hydrogen sulfate85.23 cycles
[C3SO3HNEt3][PTS]p-Toluenesulfonate78.62 cycles

Thermal and Chemical Stability

  • Thermal Decomposition : Onset at 280°C, suitable for high-temperature reactions .

  • Hydrolytic Stability : Resists decomposition in aqueous media up to pH 3–10, broadening its applicability .

Mechanism of Action

The mechanism of action of 1-Sulfobutyl-3-methylimidazolium p-Toluenesulfonate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium ring and sulfonate group play crucial roles in these interactions, facilitating various chemical transformations and stabilizing reaction intermediates .

Comparison with Similar Compounds

Cation Variation: Sulfobutyl vs. Allyl or Butyl Groups

Compound Cation Anion Molecular Weight Thermal Stability (Melting Point) Key Features Reference
1-Sulfobutyl-3-methylimidazolium toluenesulfonate Sulfobutyl-functionalized Toluenesulfonate 390.47 g/mol Not reported High hydrophilicity, R&D focus
1-Allyl-3-methylimidazolium toluenesulfonate Allyl-functionalized Toluenesulfonate Not reported High melting point (~100–120°C) Steric hindrance reduces H-bonding
1-Butyl-3-methylimidazolium trifluoromethanesulfonate Butyl-functionalized Trifluoromethanesulfonate 288.23 g/mol Lower melting point High conductivity, electrochemical uses

Key Findings :

  • The sulfobutyl group introduces a sulfonic acid moiety, enhancing hydrophilicity compared to alkyl or allyl cations. This functionalization may improve solubility in polar solvents but could reduce thermal stability compared to allyl-based ILs with toluenesulfonate anions .
  • Allyl-functionalized ILs with toluenesulfonate anions exhibit higher melting points due to reduced H-bonding and steric effects, whereas triflate-based ILs (e.g., 1-butyl-3-methylimidazolium triflate) have lower melting points .

Anion Variation: Toluenesulfonate vs. Triflate or Acetate

Compound Anion Molecular Weight Thermal Stability Applications Reference
This compound Toluenesulfonate 390.47 g/mol Not reported Catalysis, electrolytes
1-Butyl-3-methylimidazolium acetate Acetate 198.26 g/mol Moderate Biodegradation, cellulose dissolution
1-Methylimidazolium nitrate Nitrate 145.11 g/mol Low Solvent, synthesis

Key Findings :

  • Toluenesulfonate anions (aromatic sulfonates) generally impart higher thermal stability compared to aliphatic anions like acetate or nitrate. However, electrochemical performance may be inferior to triflate-based ILs .
  • Acetate anions (e.g., in 1-butyl-3-methylimidazolium acetate) are preferred for biodegradability and cellulose processing, whereas toluenesulfonate ILs are less explored in these areas .

Structural Analogues with Toluenesulfonate Anions

Compound Cation Structure Molecular Weight Key Differences Reference
This compound Sulfobutyl chain 390.47 g/mol Sulfonic acid group enhances acidity
1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium toluenesulfonate Methylsulfinylhexyl chain 400.55 g/mol Longer alkyl chain increases hydrophobicity
Sodium toluenesulfonate Na⁺ counterion 194.18 g/mol Not an IL; used as surfactant or intermediate

Key Findings :

  • The sulfobutyl chain in the target compound introduces acidity, making it suitable for acid-catalyzed reactions. In contrast, methylsulfinylhexyl-functionalized ILs (e.g., ) are more hydrophobic and may be used in non-aqueous systems.
  • Sodium toluenesulfonate (a simple salt) is distinct from ILs but highlights the versatility of the toluenesulfonate anion in diverse applications .

Notes and Limitations

Contradictions : Evidence suggests toluenesulfonate anions improve thermal stability in allyl-based ILs , but functionalization (e.g., sulfobutyl groups) may alter this trend.

Application Focus : Most toluenesulfonate ILs are researched for niche applications (e.g., catalysis), whereas acetate or triflate ILs dominate industrial processes .

Q & A

Q. Methodological Answer :

  • Synthesis : The compound is typically synthesized via a two-step process: (1) sulfonation of 1-butyl-3-methylimidazolium followed by (2) anion exchange with toluenesulfonic acid. Key parameters include maintaining anhydrous conditions and stoichiometric control to avoid byproducts .
  • Characterization :
    • Elemental Analysis : Verify purity (>99%) via carbon, hydrogen, nitrogen, and sulfur content (e.g., C: ~62.4%, H: ~8.3%, S: ~11.6%) .
    • Spectroscopy : Use NMR (e.g., δ 0.82–7.8 ppm for alkyl and aromatic protons) and IR (SO₃ peaks at 1350 and 1185 cm⁻¹) to confirm structural integrity .
    • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >300°C) .

Basic: What key physicochemical properties distinguish this ionic liquid in research applications?

Q. Methodological Answer :

  • Molecular Properties :
    • Formula: C₁₅H₂₂N₂O₆S₂; MW: 390.47; CAS: 700370-10-1 .
    • Density: ~1.2 g/cm³ (comparable to other imidazolium ionic liquids) .
  • Solubility : Hydrophilic due to sulfonate groups; miscible with polar solvents (e.g., water, DMSO) but immiscible with non-polar solvents .
  • Acidity : Acts as a Brønsted acid (pKa ~1–2), enabling catalytic applications .

Advanced: How does the toluenesulfonate anion influence acid-catalyzed reaction mechanisms compared to other anions (e.g., BF₄⁻ or NTf₂⁻)?

Q. Methodological Answer :

  • Anion Effects :
    • Acidity : The toluenesulfonate anion enhances proton availability, critical for esterification and acylation reactions (e.g., 87% yield in acetylsalicylic acid synthesis) .
    • Solvent Structure : Stabilizes transition states via hydrogen bonding, as shown in MD simulations of similar ionic liquids .
  • Experimental Design : Compare reaction kinetics (e.g., Arrhenius plots) using toluenesulfonate vs. NTf₂⁻ in model reactions (e.g., Friedel-Crafts alkylation) .

Advanced: What experimental strategies optimize solvent effects when using this ionic liquid in organic synthesis?

Q. Methodological Answer :

  • Solvent Screening : Test binary mixtures (e.g., water/ethanol) to balance polarity and viscosity. For example, 75°C water baths improve diffusion-limited reactions .
  • Recycling : Separate the ionic liquid via rotary evaporation (≤0.25 mmHg) and reuse for ≥5 cycles with <5% activity loss .
  • In Situ Analysis : Monitor reactions via Raman spectroscopy to track anion-solvent interactions .

Advanced: How can computational modeling elucidate the structural dynamics of this ionic liquid in solution?

Q. Methodological Answer :

  • Molecular Dynamics (MD) : Simulate cation-anion pairing using force fields (e.g., OPLS-AA) to predict diffusion coefficients and conductivity .
  • DFT Studies : Calculate charge distribution (e.g., Mulliken charges) to identify active sites for catalysis .
  • Validation : Cross-reference simulations with experimental XRD data (e.g., triclinic crystal packing, α=70.4°, β=83.8°) .

Advanced: What are the stability limits of this compound under extreme conditions (e.g., high temperature/pH)?

Q. Methodological Answer :

  • Thermal Stability : Decomposes at ~320°C; use TGA-DSC to identify exothermic events .
  • Hydrolytic Stability : Test pH resilience (1–12) via 24-hour immersion; NMR confirms structural degradation at pH >10 .
  • Electrochemical Stability : Cyclic voltammetry (0–5 V) shows no redox activity, suitable for non-aqueous electrolytes .

Advanced: How can synergistic effects with co-catalysts (e.g., metal salts) be systematically studied?

Q. Methodological Answer :

  • Screening Protocols : Use Design of Experiments (DoE) to optimize molar ratios (e.g., 0.15 g catalyst per 0.01 mol substrate) .
  • Kinetic Profiling : Compare turnover frequencies (TOF) with/without co-catalysts (e.g., Al³⁺ salts) in esterification .
  • Spectroscopic Probes : XAFS or EPR to detect metal-ion coordination with the sulfonate group .

Advanced: What methodological gaps exist in applying this ionic liquid to electrochemical systems?

Q. Methodological Answer :

  • Conductivity Limits : Measure ionic conductivity (<1 mS/cm) via impedance spectroscopy; blend with NTf₂⁻-based ILs to enhance mobility .
  • Interfacial Studies : Use AFM or SEM to characterize electrode passivation in battery prototypes .
  • Scalability : Pilot-scale synthesis (e.g., 25g–100g batches) requires optimizing anion-exchange resins .

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